molecular formula C8H18N2O B050445 N'-hydroxyoctanimidamide CAS No. 114878-45-4

N'-hydroxyoctanimidamide

Cat. No. B050445
M. Wt: 158.24 g/mol
InChI Key: JFADPFVOUUHJPK-UHFFFAOYSA-N
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Description

N’-hydroxyoctanimidamide is a chemical compound with the molecular formula C8H17NO2 . It is an amidine derivative with a primary amine (aliphatic) and a hydroxyl group .


Molecular Structure Analysis

The 8-hydroxyoctanimidamide molecule contains a total of 28 bonds. There are 10 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 amidine derivative, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol . Quantum chemistry has been applied to study the structure of similar compounds .

Scientific Research Applications

  • Sulfate Ester Formation in Carcinogenesis : Weisburger et al. (1972) studied the role of sulfate ester formation in the hepatocarcinogenicity of N-hydroxy- N-2-fluorenylacetamide, highlighting a key biochemical activation step in rat liver carcinogenesis. They found that sulfate addition is crucial for expressing carcinogenicity in the liver, emphasizing the importance of sulfotransferase enzymes in this process (Weisburger et al., 1972).

  • Oxidation of N-Hydroxy Compounds by Laccases : Xu et al. (2000) investigated the enzymatic oxidation of N-hydroxy compounds like 1-Hydroxybenzotriazole and N-hydroxyacetanilide by fungal laccases. They found that the oxidation rate depended on the redox potential difference between the N-OH substrate and laccase, suggesting potential applications in biotransformations such as paper pulp delignification and degradation of polycyclic hydrocarbons (Xu et al., 2000).

  • Electrochemical Oxidation of N-Hydroxy Compounds : A study by Xu et al. (2001) explored the redox potential and electron-transfer kinetics of various N-hydroxyacetanilide analogues. This research is relevant to understanding the chemical properties of N-hydroxy compounds and their potential applications in catalysis and other chemical processes (Xu et al., 2001).

  • Structure-Reactivity Relationship of Aliphatic Oxime Derivatives : Yang et al. (2017) conducted a study on aliphatic oxime derivatives (including N-hydroxyoctanimidamide) to understand their reactivity towards Cu2+ and their effectiveness as flotation collectors. This study is relevant for industrial applications, particularly in metal extraction and processing (Yang et al., 2017).

properties

IUPAC Name

N'-hydroxyoctanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(9)10-11/h11H,2-7H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFADPFVOUUHJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394781
Record name N'-hydroxyoctanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxyoctanimidamide

CAS RN

114878-45-4
Record name N'-hydroxyoctanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Octanonitrile (1 g, 7.99 mmol) and hydroxylamine (50% in water, 0.74 cm3, 0.79 g, 12 mmol, 1.5 eq) in EtOH (1 cm3) were stirred at room temperature for 7 days. Water (10 cm3) was then added. This caused crystals to precipitate, these were collected by filtration and dried in high vacuum line to give the product N′-hydroxyoctanimidamide (0.94 g, 74.6%) as a white solid, mp 73-75° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Octanonitrile (1 g, 7.99 mmol) and hydroxylamine (50% in water, 0.74 cm3, 0.79 a 12 mmol, 1.5 eq) in EtOH (1 cm3) were stirred at room temperature for 7 days. Water (10 cm3) was then added. This caused crystals to precipitate, these were collected by filtration and dried in high vacuum line to give the product N′-hydroxyoctanimidamide (0.94 g, 74.6%) as a white solid, mp 73-75° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxyoctanimidamide
Reactant of Route 2
N'-hydroxyoctanimidamide
Reactant of Route 3
N'-hydroxyoctanimidamide

Citations

For This Compound
3
Citations
X Yang, S Liu, G Liu, H Zhong - Journal of Industrial and Engineering …, 2017 - Elsevier
… N-Hydroxyoctanimidamide was prepared by … , N-hydroxyoctanimidamide, with yield 17.2% and melting point 166 C–168 C. FT-IR and 1 H NMR spectrum of N-hydroxyoctanimidamide …
Number of citations: 58 www.sciencedirect.com
G Liu, J Liu, Y Huang, X Yang, H Zhong - Minerals Engineering, 2018 - Elsevier
Collectors play a decisive role in froth flotation by selectively hydrophobizing mineral particles. The new understanding of the molecular design of collectors, their flotation mechanism …
Number of citations: 50 www.sciencedirect.com
W Cui, J Chen - International Journal of Mining Science and …, 2021 - Elsevier
Flotation is a complex process that occurs in solid–liquid-gas multiphase systems, and its main factors include the minerals, separation medium, as well as various flotation reagents. …
Number of citations: 58 www.sciencedirect.com

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